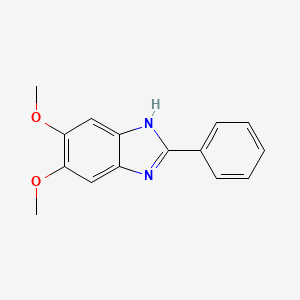

5,6-dimethoxy-2-phenyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

88580-73-8 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

5,6-dimethoxy-2-phenyl-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O2/c1-18-13-8-11-12(9-14(13)19-2)17-15(16-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

InChI Key |

JQBTZHSVLLCHHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Classical Approaches for 2-Substituted Benzimidazole (B57391) Synthesis

The foundational methods for constructing the 2-substituted benzimidazole core, including that of 5,6-dimethoxy-2-phenyl-1H-benzimidazole, have historically relied on the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. These robust methods remain fundamental in organic synthesis.

Condensation Reactions Involving o-Phenylenediamines and Aldehydes/Carboxylic Acids

The most prevalent classical synthesis involves the direct condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid. In the context of synthesizing this compound, the key starting material is 4,5-dimethoxy-1,2-phenylenediamine.

When reacting with benzaldehyde (B42025), the process typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. Various oxidizing agents and catalysts have been employed to facilitate this transformation. For instance, the use of catalysts like ammonium (B1175870) chloride has been reported to promote the condensation of o-phenylenediamines with aldehydes under mild conditions.

Alternatively, the reaction with benzoic acid, often referred to as the Phillips condensation, typically requires harsh conditions, such as heating at high temperatures in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid. mdpi.comenpress-publisher.com The acid catalyzes the dehydration reaction between the diamine and the carboxylic acid to form the imidazole (B134444) ring.

The choice between using an aldehyde or a carboxylic acid can depend on the desired reaction conditions and the availability of starting materials. The aldehyde route is often milder but may require an additional oxidant, whereas the carboxylic acid route is a direct condensation but necessitates more forceful conditions.

Cyclocondensation Pathways for Benzimidazole Core Formation

Cyclocondensation is the cornerstone of benzimidazole synthesis. This process involves the formation of two new carbon-nitrogen bonds to close the five-membered imidazole ring onto the benzene (B151609) backbone of the o-phenylenediamine.

In the reaction with aldehydes, the initial step is the formation of a diamino-carbinol intermediate, which dehydrates to a Schiff base. A subsequent intramolecular nucleophilic attack by the second amino group onto the imine carbon, followed by oxidation (often by air or an added oxidant), leads to the aromatic benzimidazole ring. uit.no

When carboxylic acids are used, the reaction proceeds through the formation of an initial amide intermediate (N-(2-aminophenyl)benzamide in this case). Under acidic conditions and heat, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the remaining amino group on the amide carbonyl carbon, followed by dehydration to yield the benzimidazole. rsc.org This pathway ensures the formation of a single regioisomer.

Advanced Synthetic Protocols for this compound and Its Analogs

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of benzimidazoles. These protocols often offer advantages such as shorter reaction times, higher yields, milder reaction conditions, and a reduced environmental footprint.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com For the synthesis of benzimidazoles, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. scilit.comsemanticscholar.org

The synthesis of this compound and its analogs can be efficiently achieved by reacting 4,5-dimethoxy-1,2-phenylenediamine with benzaldehyde or benzoic acid under microwave irradiation. researchgate.net These reactions are often performed in the presence of a catalyst or on a solid support and can sometimes be conducted under solvent-free conditions, further enhancing their "green" credentials. scilit.com The rapid heating provided by microwaves promotes the efficient cyclization and dehydration steps, leading to the desired product.

| Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| o-Phenylenediamine, Benzaldehyde | Montmorillonite K10, MW | 1.5 | 81.2 | researchgate.net |

| 4-Nitro-o-phenylenediamine, Iminoester hydrochloride | MW | 10-15 | 80-92 | semanticscholar.org |

| o-Phenylenediamine, Formic acid | MW | - | - | jocpr.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a versatile and powerful alternative for constructing the benzimidazole skeleton, particularly for creating specific substitution patterns that may be difficult to achieve through classical methods. mdpi.com Palladium- and copper-catalyzed cross-coupling reactions are among the most utilized. mdpi.comnih.gov

One advanced approach involves the intramolecular C-N bond formation of N-(2-haloaryl)benzamidines. While this specific route to this compound is less common, the principles of transition-metal catalysis are widely applied in the synthesis of complex benzimidazole derivatives. For example, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings can be used to functionalize a pre-formed benzimidazole core at the 5 or 6 position. nih.gov This allows for the late-stage introduction of various substituents.

Another strategy involves the cobalt-catalyzed dehydrogenation of a dihydrobenzimidazole intermediate, formed from the initial condensation of the diamine and aldehyde. This method provides high yields and allows for catalyst recycling. rsc.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Pd(OAc)₂, PPh₃ | Suzuki-Miyaura Coupling | N-protected-5-bromo-2-nitrophenyl-benzimidazole, Aryl boronic acids | Functionalization at the 5(6)-position | nih.gov |

| CoOₓ@NC-800 | Dehydrogenative Aromatization | o-Phenylenediamines, Aldehydes | High yields, recyclable catalyst | rsc.org |

| Copper/Palladium Complexes | Intramolecular Amination | N-(2-iodoaryl)benzamidine | Regiospecific ring closure | mdpi.com |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to benzimidazole synthesis. researchgate.net These approaches often overlap with other advanced methods, such as microwave synthesis and the use of recyclable catalysts.

Key green strategies for the synthesis of this compound include:

Use of Eco-friendly Catalysts: Employing solid acid catalysts, reusable metal nanoparticles, or organocatalysts like phosphoric acid can replace hazardous mineral acids. researchgate.netnih.govrsc.org

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. mdpi.comderpharmachemica.com

Energy Efficiency: Utilizing microwave irradiation or conducting reactions at ambient temperature to reduce energy consumption. uit.nojocpr.com

For example, the condensation of o-phenylenediamines and aldehydes has been successfully carried out in water using a K₂CO₃ base, avoiding the need for any metal catalyst and organic solvents. mdpi.com Another approach uses visible-light-promoted synthesis, offering a metal-free and environmentally benign protocol. mdpi.com These methods provide a sustainable and efficient pathway to benzimidazole derivatives.

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is a focal point of medicinal chemistry research, aiming to explore and optimize the therapeutic potential of this scaffold. The design of these new molecules typically involves modifications at three key positions: the N-1 atom of the imidazole ring, the C-2-attached phenyl ring, and the benzimidazole core itself. These modifications are achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques.

The foundational approach to synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. researchgate.netrsc.org For the parent compound, this compound, this is typically achieved through the reaction of 4,5-dimethoxy-1,2-phenylenediamine with benzaldehyde. This reaction can be conducted under various conditions, including using acid catalysts, microwave irradiation, or green catalysts to improve yields and reduce reaction times. researchgate.netmdpi.com

Once the core structure is obtained, the design of novel derivatives primarily focuses on introducing diverse functional groups to modulate the compound's physicochemical and pharmacological properties.

N-1 Position Functionalization:

A primary strategy for creating derivatives is the functionalization of the N-1 position of the benzimidazole ring. The nitrogen atom's nucleophilicity allows for the introduction of a wide array of substituents. This is commonly achieved via N-alkylation or N-arylation reactions. For instance, reacting the parent scaffold with various alkyl halides or aryl halides in the presence of a base can yield a library of N-1 substituted derivatives. This approach is instrumental in exploring the structure-activity relationship, as substituents at this position can significantly influence receptor binding and pharmacokinetic profiles.

A representative synthesis involves treating this compound with an appropriate electrophile (e.g., an alkyl halide like 1-bromo-3-chloropropane (B140262) or benzyl (B1604629) chloride) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the reaction.

Table 1: Examples of N-1 Substituted this compound Derivatives

| Compound ID | N-1 Substituent | Synthetic Method | Reagents |

| 1a | -CH₂CH₂CH₂Cl | N-Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF |

| 1b | -CH₂-Ph | N-Alkylation | Benzyl chloride, K₂CO₃, DMF |

| 1c | -CH₂CH₂-morpholine | N-Alkylation | 4-(2-chloroethyl)morpholine, K₂CO₃, DMF |

| 1d | -CH₂CH₂-piperidine | N-Alkylation | 1-(2-chloroethyl)piperidine, K₂CO₃, DMF |

This table is generated based on synthetic strategies reported for analogous benzimidazole scaffolds.

C-2 Phenyl Ring Modification:

Another key design strategy involves modifying the phenyl ring at the C-2 position. This is most directly accomplished by utilizing substituted benzaldehydes during the initial condensation step with 4,5-dimethoxy-1,2-phenylenediamine. By selecting benzaldehydes with different electron-donating or electron-withdrawing groups at various positions (ortho, meta, para), a diverse range of 2-(substituted-phenyl) derivatives can be synthesized. researchgate.net This allows for a systematic investigation of how electronic and steric factors on the C-2 phenyl ring affect biological activity.

For example, condensing 4,5-dimethoxy-1,2-phenylenediamine with 4-chlorobenzaldehyde (B46862) or 4-methylbenzaldehyde (B123495) would yield the corresponding 2-(4-chlorophenyl) and 2-(p-tolyl) derivatives, respectively. The reaction conditions are often similar to those used for the synthesis of the parent phenyl compound.

Table 2: Examples of C-2 Phenyl Substituted 5,6-dimethoxy-1H-benzimidazole Derivatives

| Compound ID | C-2 Phenyl Substituent | Synthetic Method | Aldehyde Used |

| 2a | 4-Chlorophenyl | Condensation | 4-Chlorobenzaldehyde |

| 2b | 4-Methylphenyl (p-tolyl) | Condensation | 4-Methylbenzaldehyde |

| 2c | 4-Methoxyphenyl | Condensation | 4-Methoxybenzaldehyde |

| 2d | 2-Chlorophenyl | Condensation | 2-Chlorobenzaldehyde |

| 2e | 4-Bromophenyl | Condensation | 4-Bromobenzaldehyde |

This table illustrates derivatives synthesized via the Phillips condensation method using varied benzaldehydes. Characterization data for similar structures have been reported in the literature. researchgate.netnih.gov

Advanced Synthetic Methodologies:

For more complex derivatives, modern synthetic techniques like palladium-catalyzed cross-coupling reactions are employed. nih.govnih.gov While direct functionalization of the electron-rich 5,6-dimethoxybenzene ring can be challenging, a strategy involving a halogenated precursor opens up numerous possibilities. For instance, starting with a bromo-substituted this compound would allow for the introduction of various aryl, heteroaryl, or amine groups via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, respectively. nih.gov This approach significantly expands the chemical diversity of the derivatives that can be generated, providing access to novel compounds that are inaccessible through classical methods. nih.gov

These synthetic strategies underscore the versatility of the benzimidazole scaffold and provide a robust platform for the rational design and development of new, potentially therapeutic agents based on the this compound core.

Structural Elucidation and Advanced Spectroscopic Investigations

Spectroscopic Characterization Techniques for Confirming Molecular Architectures

A combination of spectroscopic methods is indispensable for the unambiguous confirmation of the molecular structure of 5,6-dimethoxy-2-phenyl-1H-benzimidazole. These techniques provide complementary information regarding the compound's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the characterization of benzimidazole (B57391) derivatives. nih.govresearchgate.net

In the ¹H NMR spectrum of a related compound, 2-phenyl-1H-benzimidazole, in DMSO-d6, the NH proton typically appears as a broad singlet at approximately 12.95 ppm. The protons of the phenyl ring and the benzimidazole core resonate in the aromatic region, typically between 7.20 and 8.17 ppm. rsc.org For this compound, specific signals for the two methoxy (B1213986) groups would be expected in the upfield region, likely as sharp singlets.

The ¹³C NMR spectrum provides further structural confirmation. In 2-phenyl-1H-benzimidazole, the carbon atoms of the benzimidazole and phenyl rings appear in the range of 111.45 to 151.31 ppm. rsc.org For the 5,6-dimethoxy substituted analog, the carbons of the methoxy groups would be observed at higher field, and the carbons of the benzimidazole ring attached to the methoxy groups (C-5 and C-6) would show characteristic shifts due to the electron-donating effect of the methoxy substituents.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2-Phenyl-1H-benzimidazole | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) rsc.org | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 rsc.org |

| 1-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole | 7.87–7.82 (m, 1H, ArH), 7.66–7.61 (m, 1H, ArH), 7.44–7.42 (m, 2H, ArH), 7.40–7.34 (m, 2H, ArH), 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 6.90 (d, J = 1.9 Hz, 1H, ArH), 6.59 (dd, J = 8.3, 1.9 Hz, 1H, ArH), 5.64 (s, 2H, CH2) nih.gov | Not fully reported nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov For benzimidazole derivatives, characteristic vibrational modes can be assigned to specific bonds and groups.

The FT-IR spectrum of benzimidazole compounds typically shows a characteristic N-H stretching vibration in the region of 3000-3400 cm⁻¹. orientjchem.orgresearchgate.net The C=N stretching vibration of the imidazole (B134444) ring is usually observed around 1626 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O stretching of the methoxy groups in this compound would be expected in the region of 1250-1000 cm⁻¹. rsc.org

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In a study of 5,6-dimethyl-2-(3',4'-dimethoxyphenyl)-1H-benzimidazole, FT-IR and FT-Raman spectra were used for characterization. researchgate.net The comparison of both spectra aids in a more complete assignment of the vibrational modes of the molecule.

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch | 3000-3400 | orientjchem.orgresearchgate.net |

| Aromatic C-H stretch | >3000 | researchgate.net |

| C=N stretch (imidazole) | ~1626 | rsc.org |

| C-O stretch (methoxy) | 1250-1000 | rsc.org |

Mass Spectrometry (ESI-MS) in Structural Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of benzimidazole derivatives. researchgate.net

For this compound (C₁₅H₁₄N₂O₂), the expected exact mass can be calculated. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. A study on a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles utilized ESI-MS to confirm their structures. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further confirming the molecular formula. rsc.org

X-ray Diffraction Analysis of this compound Crystalline Forms

For instance, the crystal structure of 2-(4-methoxyphenyl)-1H-benzimidazole shows a dihedral angle between the benzimidazole ring system and the phenyl substituent. researchgate.net The molecules are often linked by intermolecular hydrogen bonds, such as N—H⋯N interactions, forming chains or more complex networks in the crystal lattice. researchgate.net Such analyses would be crucial to understand the solid-state packing and intermolecular interactions of this compound.

Fluorescence Spectroscopy Studies of this compound Systems

Fluorescence spectroscopy is a sensitive technique used to study the electronic properties of molecules. Many benzimidazole derivatives exhibit interesting photophysical properties, including fluorescence. researchgate.net

The fluorescence of benzimidazoles is often associated with intramolecular charge transfer (ICT) processes. researchgate.net A study on 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles showed that these compounds exhibit dual or triple fluorescence in ethanol, which is likely due to ICT transitions. researchgate.net The excitation and emission maxima, as well as the quantum yield, are important parameters that characterize the fluorescence of a compound. For this compound, it is expected that the methoxy groups, being electron-donating, would influence the photophysical properties compared to unsubstituted analogs. The specific excitation and emission wavelengths would need to be determined experimentally to fully characterize its fluorescence behavior.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies detailing DFT calculations for 5,6-dimethoxy-2-phenyl-1H-benzimidazole were identified. General DFT studies on other benzimidazole (B57391) derivatives have been performed to calculate quantum chemical parameters, optimize molecular geometries, and analyze electronic properties like HOMO-LUMO energy gaps to understand their reactivity and stability.

Optimized Molecular Geometry and Conformational Analysis

There is no published research available that provides the optimized molecular geometry, bond lengths, bond angles, or conformational analysis specifically for this compound.

Electronic Structure and Charge Distribution Analysis

Detailed analyses of the electronic structure, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and Mulliken charge distributions for this compound, are not available in the current body of scientific literature.

Prediction and Correlation of Spectroscopic Data with Theoretical Models

No studies were found that present theoretical predictions (e.g., via DFT) of spectroscopic data (such as FT-IR, NMR) and their correlation with experimental results for this compound.

Molecular Docking Simulations with Biological Targets

While molecular docking is a common technique applied to benzimidazole derivatives to predict their binding affinity and interaction with biological targets like enzymes or receptors, no specific molecular docking simulations have been published for this compound.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach has been applied to classes of benzimidazole compounds to aid in virtual screening and drug design. However, a specific pharmacophore model derived from or used to identify this compound as a potential active agent has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. Such models have been developed for various series of benzimidazole derivatives to guide the synthesis of more potent analogues. Nevertheless, no QSAR models specifically involving derivatives of this compound are available in the literature.

Biological and Pharmacological Research Applications

Antimicrobial Activity Investigations of 5,6-Dimethoxy-2-phenyl-1H-benzimidazole Analogs

Benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiparasitic activities. nih.gov The structural versatility of the benzimidazole nucleus allows for modifications that can enhance potency and selectivity against various microbial pathogens.

Analogs of 2-phenyl-1H-benzimidazole have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. mdpi.com Research has shown that modifications, such as the introduction of N-alkyl groups or specific substituents on the phenyl ring, can significantly influence antibacterial potency. adooq.comnih.gov

The primary mechanisms underlying the antibacterial action of these compounds involve the inhibition of crucial bacterial enzymes essential for DNA replication and maintenance. One of the key targets is bacterial gyrase, a type II topoisomerase. mdpi.com Mechanistic studies suggest that certain triaryl benzimidazole derivatives act as inhibitors of this enzyme. mdpi.com Another critical target is DNA topoisomerase I. Bisbenzimidazole derivatives have been identified as excellent and highly selective inhibitors of E. coli DNA topoisomerase I, showing no inhibitory activity against mammalian topoisomerases, which highlights their potential for selective toxicity against bacterial cells. researchgate.net By inhibiting these enzymes, the compounds interfere with DNA topology, leading to a bactericidal effect. mdpi.comresearchgate.net

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Triaryl Benzimidazoles (e.g., Compound 13) | MDR Staphylococci & Enterococci | 0.5–4 | mdpi.com |

| Triaryl Benzimidazoles (e.g., Compound 13) | MDR Gram-negative strains | 16–32 | mdpi.com |

| N-alkylated 2-phenyl-1H-benzimidazole (e.g., Compound 2g) | Streptococcus faecalis | 8 | adooq.com |

| N-alkylated 2-phenyl-1H-benzimidazole (e.g., Compound 2g) | Staphylococcus aureus | 4 | adooq.com |

| N-alkylated 2-phenyl-1H-benzimidazole (e.g., Compound 2g) | Methicillin-resistant S. aureus (MRSA) | 4 | adooq.com |

| N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines | S. aureus & MRSA | 0.39–0.78 | nih.gov |

Benzimidazole analogs have also been investigated for their antifungal properties against pathogenic yeasts and molds. The mechanisms of action for antifungal benzimidazoles are varied and can differ from those of established antifungal agents. nih.govnih.gov

One recognized pathway involves the disruption of microtubule formation. By binding to β-tubulin, a key protein component of microtubules, these compounds inhibit polymerization, which is critical for cell division, motility, and intracellular transport in fungal cells. nih.gov However, research has identified novel mechanisms as well. Transcriptional profiling of Candida albicans treated with a specific (S)-2-aminoalkyl benzimidazole derivative indicated that the compound acts as a potential inhibitor of the ergosterol (B1671047) pathway. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its inhibition disrupts membrane integrity and function. nih.gov This suggests that different structural modifications to the benzimidazole core can lead to distinct cellular interference pathways. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that lipophilicity, influenced by the length of the N-1 alkyl chain, can impact antifungal potency against strains like Candida albicans and Aspergillus niger. adooq.com

| Compound Class/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-alkylated 2-phenyl-1H-benzimidazole (e.g., Compound 1b, 1c) | Candida albicans | 64 | adooq.com |

| N-alkylated 2-phenyl-1H-benzimidazole (e.g., Compound 1b, 1c) | Aspergillus niger | 64 | adooq.com |

| N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzimidazole (e.g., Compound 3a) | Aspergillus niger | 64 | adooq.com |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole (e.g., Compound 2e, 2g) | Candida albicans | 64 | adooq.com |

| N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole (e.g., Compound 2e, 2g) | Aspergillus niger | 64 | adooq.com |

The benzimidazole scaffold is the foundation for several commercially available anthelmintic drugs. nih.govnih.gov Research into its analogs continues to reveal activity against a wide range of protozoan and helminthic parasites.

The most well-established mechanism of antiparasitic action for benzimidazoles is the inhibition of tubulin polymerization. nveo.orgnih.govnih.gov These compounds exhibit a selective high-affinity binding to the β-tubulin subunit of the parasite, preventing its assembly into microtubules. This disruption of the cytoskeleton interferes with essential cellular functions like nutrient uptake (specifically glucose), cell division, and motility, ultimately leading to parasite death. nih.govnih.gov The susceptibility of different parasites to these drugs often correlates with specific alleles of the β-tubulin gene. researchgate.net

While tubulin is a primary target, other mechanisms have been identified for different benzimidazole derivatives. Some dicationic bisbenzimidazole analogs have been shown to target the DNA minor groove, interfering with DNA replication and transcription. iiarjournals.org More recently, a novel family of benzimidazole compounds was found to act as potent and specific inhibitors of Complex I in the electron transport chain of nematodes, a mechanism distinct from the microtubule-targeting action of commercial benzimidazole anthelmintics. ed.ac.uk This indicates that the benzimidazole scaffold can be adapted to target various essential parasite-specific pathways.

| Compound Class/Derivative | Parasite | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|---|

| 2-Methoxycarbonylamino derivatives | Giardia lamblia, Entamoeba histolytica | More potent than Metronidazole | Tubulin Polymerization | nveo.orgnih.gov |

| 2-Phenol moiety derivatives (e.g., Compound 4c) | Plasmodium falciparum (3D7) | 1.52 µM | Not specified | iiarjournals.org |

| Bichalcophene with benzimidazole moiety (e.g., Compound 1a) | Plasmodium falciparum | Nanomolar range | DNA Minor Groove | iiarjournals.org |

| Benzimidazole with 2-phenol moiety (e.g., Compound 4g) | Plasmodium falciparum (3D7) | Potency near Quinidine (IC₅₀ = 0.83 µM) | Not specified | iiarjournals.org |

Anticancer Activity Studies in Preclinical Models

The structural resemblance of benzimidazoles to purine (B94841) bases makes them ideal candidates for interacting with biological systems involved in cell growth and proliferation, such as those in cancer cells. nveo.org Consequently, numerous benzimidazole derivatives, including analogs of this compound, have been synthesized and evaluated for their anticancer properties, demonstrating a variety of mechanisms to inhibit tumor growth. nveo.orgmdpi.com

A primary strategy in cancer therapy is to halt uncontrolled cell proliferation and induce programmed cell death (apoptosis) in malignant cells. Benzimidazole derivatives have been shown to achieve this through multiple pathways.

Many analogs function as antimitotic agents by disrupting microtubule dynamics, similar to their antiparasitic action but targeted at mammalian tubulin. This interference leads to an arrest of the cell cycle, typically in the G2/M phase, preventing cell division and ultimately triggering apoptosis. ed.ac.uk Beyond microtubule disruption, specific benzimidazole derivatives have been designed to target key proteins that regulate apoptosis. For instance, novel derivatives have been shown to act as inhibitors of the anti-apoptotic protein Bcl-2. nih.goviiarjournals.org By downregulating Bcl-2 and upregulating pro-apoptotic proteins like Bax, these compounds shift the cellular balance towards cell death. iiarjournals.org This induction of apoptosis is often confirmed by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of substrates like poly (ADP-ribose) polymerase (PARP). ed.ac.uk Studies have demonstrated that certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives can induce cell cycle arrest in the S phase and promote apoptosis in leukemia cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Observed Effect | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative C1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | Induces apoptosis, reduces Bcl-2 levels | nih.gov |

| Benzimidazole Derivative D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | Induces apoptosis, reduces Bcl-2 levels | nih.gov |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung) | 28 nM | Induces S phase arrest and apoptosis | nih.gov |

| Benzimidazole-1,3,4-oxadiazole Derivative (Compound 10) | MDA-MB-231, SKOV3, A549 | Comparable to Doxorubicin | Suppresses cell cycle, induces apoptosis | researchgate.net |

| Benzimidazole-triazole hybrid (Compound 5a) | HeLa, MCF-7, HepG-2, HCT-116 | 8.70-18.67 µM | Arrests cell growth at S phase | nih.gov |

Kinases are enzymes that play a critical role in cellular signaling pathways that control growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. mdpi.comwikipedia.org The benzimidazole scaffold has proven to be an effective template for the design of potent kinase inhibitors. mdpi.com

c-Met Tyrosine Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell motility, invasion, and angiogenesis. nih.govmedchemexpress.com Overactivity of the c-Met pathway is implicated in numerous cancers, making it an attractive therapeutic target. While specific studies on this compound as a c-Met inhibitor are not prominent, the broader class of benzimidazoles has been explored for this activity. The general structure of benzimidazole derivatives allows them to fit into the ATP-binding pocket of various kinases, including receptor tyrosine kinases like c-Met, EGFR, and VEGFR. mdpi.comnih.govresearchgate.net

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA repair. nih.gov Inhibiting PARP, particularly PARP-1, is a key strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality. nih.gov The benzimidazole scaffold is a core component of several clinically relevant PARP inhibitors, such as Veliparib. mdpi.com These inhibitors typically feature a benzimidazole-carboxamide structure that interacts with the nicotinamide (B372718) binding site of the PARP-1 enzyme. nih.govmdpi.com Research has identified 2-aryl-5(6)-nitro-1H-benzimidazole derivatives that exhibit potent PARP inhibitory activity, with one analog showing an IC₅₀ value of 0.05 µM, significantly more potent than the control inhibitor 3-aminobenzamide. nih.gov

| Compound Class/Derivative | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | PARP | 0.05 µM | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Compound 10) | EGFR | 0.33 µM | researchgate.net |

| Benzimidazole-1,3,4-oxadiazole (Compound 13) | EGFR | 0.38 µM | researchgate.net |

| Benzimidazole-triazole hybrid (Compound 5a) | EGFR | 0.086 µM | nih.gov |

| Benzimidazole-triazole hybrid (Compound 5a) | VEGFR-2 | 0.107 µM | nih.gov |

| Benzimidazole-triazole hybrid (Compound 6i) | mTOR | 152 nM | |

| Benzimidazole-triazole hybrid (Compound 6i) | CDK2 | 364 nM |

Microtubule Dynamics Modulation

Benzimidazole derivatives are well-documented for their ability to interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. This activity has made them a focal point in anticancer and antifungal research.

Certain benzimidazoles function as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.gov Compounds like nocodazole (B1683961) and carbendazim (B180503) (MBC) are classic examples of benzimidazole-based microtubule poisons that target β-tubulin and hinder the formation of the mitotic spindle, leading to cell cycle arrest. nih.gov Research has shown that these compounds can retard the initial phase of tubulin polymerization. nih.gov The mechanism of action is believed to involve the binding of the benzimidazole molecule to the colchicine-binding site on β-tubulin, which induces a conformational change that prevents its incorporation into growing microtubules. tandfonline.com

Interestingly, studies on mutations in the β-tubulin gene have revealed resistance to benzimidazole compounds. Some of these mutations can result in a dual effect: the mutant β-tubulin not only becomes insensitive to the drug but also leads to the stabilization of microtubules. nih.gov This highlights the complex interplay between benzimidazole derivatives and the microtubule cytoskeleton. The exploration of 1H-benzimidazol-2-yl hydrazones has identified derivatives that can elongate the nucleation phase and slow down tubulin polymerization, with some exhibiting a colchicine-like fragment that contributes to their antiproliferative activity by disrupting cellular and nuclear integrity. nih.govmdpi.com

Table 1: Examples of Benzimidazole Derivatives Modulating Microtubule Dynamics

| Compound | Research Finding |

|---|---|

| Nocodazole | A well-known microtubule poison that inhibits tubulin polymerization by binding to β-tubulin. nih.gov |

| Carbendazim (MBC) | An antifungal agent that acts as a microtubule inhibitor, disrupting fungal cell division. nih.gov |

| 1H-benzimidazol-2-yl hydrazones | A class of derivatives that can retard the initial phase of tubulin polymerization, with some showing pro-apoptotic potential. nih.gov |

Anti-inflammatory Properties and Enzyme Inhibition (e.g., COX, 5-Lipoxygenase)

Benzimidazole derivatives have demonstrated significant anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

The inhibition of both COX-1 and COX-2 enzymes by benzimidazole derivatives has been a subject of investigation. plantarchives.org By blocking the action of these enzymes, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain. nih.gov Similarly, the inhibition of 5-LOX by certain benzimidazole derivatives curtails the synthesis of leukotrienes, which are involved in various inflammatory conditions. researchgate.net The development of dual inhibitors of COX and 5-LOX is a promising strategy for creating anti-inflammatory agents with an improved safety profile. nih.gov

Research has identified specific benzimidazole derivatives with potent inhibitory activity against these enzymes. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of both COX and 5-LOX. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these derivatives with the active sites of COX-1 and COX-2, aiding in the design of more potent and selective inhibitors. plantarchives.org

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Derivative Class/Compound | Target Enzyme(s) | Key Research Finding |

|---|---|---|

| 2-substituted benzimidazoles | COX-1, COX-2 | Some derivatives demonstrated lower IC50 values than the standard drug ibuprofen (B1674241) in in-vitro assays. nih.gov |

| Benzimidazole with pyridine (B92270) ring | 5-Lipoxygenase | A compound containing a pyridine ring substituted with an amino group showed very potent 5-lipoxygenase inhibition. researchgate.net |

| Benzimidazole with trifluoromethyl and methoxy (B1213986) substitutions | Secretory phospholipases A2 | Derivatives with these substitutions at position 4 of an attached phenyl ring exhibited strong inhibition of secretory phospholipases A2. researchgate.net |

Other Pharmacological Activities of Related Derivatives

The structural versatility of the benzimidazole nucleus has led to the discovery of a wide range of other pharmacological activities.

Several studies have explored the potential of benzimidazole derivatives as anxiolytic agents. rjptonline.orgresearchgate.netnih.gov In preclinical studies, newly synthesized benzimidazole compounds have been screened for their anti-anxiety activity using models such as the elevated plus maze test in rodents. researchgate.netnih.govjbarbiomed.com

In these studies, certain derivatives have shown potent anti-anxiety effects, comparable to or even exceeding that of the standard drug diazepam. researchgate.netnih.gov For example, compounds identified as Z(H) [4-(6-methyl-1H-benzimidazol-2-yl) phenol] and another analog (3e) exhibited significant anxiolytic activity in different experimental models. rjptonline.orgnih.gov These findings suggest that the benzimidazole scaffold can be a promising starting point for the development of novel anxiolytic drugs.

Benzimidazole derivatives have also been investigated for their cardiotonic (positive inotropic) effects, which involve increasing the force of myocardial contraction. These effects are beneficial in conditions like heart failure.

One area of research has focused on the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, certain benzimidazole derivatives increase intracellular cAMP levels, leading to enhanced cardiac contractility. nih.gov Adibendan is an example of a benzimidazole derivative that selectively inhibits PDE III, thereby exerting its positive inotropic action. nih.gov

Other studies have evaluated a series of 2-arylbenzimidazoles and azabenzimidazoles for their cardiovascular properties. nih.govacs.org For instance, compounds like AR-L 57 BS, AR-L 100 BS, and AR-L 115 BS have been shown to increase the force of contraction in isolated rat atria and in anesthetized cats. nih.gov These findings highlight the potential of benzimidazole derivatives in the development of new cardiotonic agents.

Table 3: Cardiotonic Effects of Specific Benzimidazole Derivatives

| Compound | Mechanism of Action | Observed Effect |

|---|---|---|

| Adibendan | Selective Phosphodiesterase III (PDE III) inhibitor nih.gov | Positive inotropic effect in guinea-pig hearts. nih.gov |

| AR-L 57 BS | Not specified | Increased force of contraction in isolated rat atria and augmented dp/dtmax in anesthetized cats. nih.gov |

| AR-L 100 BS | Not specified | Increased force of contraction in isolated rat atria and augmented dp/dtmax in anesthetized cats. nih.gov |

| AR-L 115 BS | Not specified | Increased force of contraction in isolated rat atria and augmented dp/dtmax in anesthetized cats. nih.gov |

A significant and clinically successful application of benzimidazole derivatives is in the treatment of acid-related gastrointestinal disorders. Many of these compounds act as proton pump inhibitors (PPIs) by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach. rasayanjournal.co.indarmzentrum-bern.chfrontiersin.org This inhibition is the final step in gastric acid secretion. darmzentrum-bern.ch

The discovery of omeprazole, a substituted benzimidazole, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). iau.ir Following this, other PPIs based on the benzimidazole scaffold, such as lansoprazole, have been developed. rasayanjournal.co.in Research continues in this area, with the synthesis and evaluation of novel benzimidazole derivatives for their antiulcer and H+/K+ ATPase inhibitory activity. scispace.comnih.gov For instance, a series of 2-[(substituted-pyrimidin-4-yl) sulfinyl]-1H-benzimidazole derivatives were synthesized, and several compounds showed highly significant antiulcer and antisecretory activity. scispace.com

The benzimidazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.govogarev-online.ru Derivatives of benzimidazole have been investigated for their activity against a wide range of viruses. nih.gov

Research has demonstrated the potential of benzimidazole derivatives against various viral targets. For example, certain substituted benzimidazoles have been synthesized as reverse transcriptase inhibitors, showing notable activity against HIV-1 replication. nih.gov The antiviral properties of benzimidazoles have also been tested against other viruses such as hepatitis B and C viruses (HBV and HCV), and herpes simplex virus-1 (HSV-1). nih.gov The broad-spectrum antiviral potential of this class of compounds continues to be an active area of research. researchgate.net

Antihypertensive Research

Benzimidazole derivatives have been extensively investigated for their potential as antihypertensive agents. researchgate.netsciencescholar.us Many of these compounds function as Angiotensin II Receptor Blockers (ARBs), which are a major class of drugs used to treat hypertension. researchgate.net ARBs selectively antagonize the Angiotensin II Type 1 (AT1) receptor, blocking the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure. researchgate.netntnu.nonih.gov The benzimidazole ring is a core structural component in several clinically used ARBs, such as Telmisartan. researchgate.net

Research into 2-phenyl substituted benzimidazoles has demonstrated significant antihypertensive activity. In one study, synthesized compounds including 2-(3-nitrophenyl)-1H-benzimidazole and 5-(1H-benzimidazol-2-yl)-2-methoxyphenol showed notable antihypertensive effects in animal models when compared to the established drug Losartan. researchgate.net Another study involving a novel fluorophenyl benzimidazole derivative (FPD) in spontaneously hypertensive rats (SHRs) showed that oral administration for 14 days resulted in a significant decrease in systolic, diastolic, and mean arterial blood pressure. nih.gov This compound was found to relax arteries, inhibit angiotensin II-induced contractions, and its mechanism involved increasing cGMP levels, inhibiting L-type calcium channels, and opening BKCa channels. nih.gov

Studies on various benzimidazole derivatives have consistently shown their ability to lower blood pressure in hypertensive animal models, establishing this chemical class as a valuable pharmacophore for developing new antihypertensive drugs. nih.govekb.eg

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and efficacy of these compounds. For antihypertensive benzimidazoles, SAR analyses have indicated that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus significantly influence their activity. mdpi.com

Influence of Substituents at the Benzimidazole Nitrogen (N-1)

The substituent at the N-1 position of the benzimidazole ring plays a critical role in the interaction with biological targets, particularly the AT1 receptor. For potent antihypertensive activity, this position is often substituted with a biphenyl (B1667301) moiety containing an acidic group, such as a tetrazole or a carboxylic acid. ntnu.no This acidic group is thought to interact with a basic site on the receptor, while the biphenyl part engages with a lipophilic pocket through van der Waals interactions. ntnu.no

The nature of the group attached to the N-1 position can significantly alter the compound's efficacy. For example, studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives as anti-inflammatory agents showed that substituting a 2,6-dimethyl phenyl group at a related nitrogen position resulted in a highly potent Lck inhibitor, whereas replacing it with chlorine led to a loss of activity. mdpi.com In the context of antihypertensives, the presence of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action, a related biological activity. mdpi.com These findings underscore the importance of the N-1 substituent for tuning the pharmacological properties of benzimidazole-based compounds.

Role of the 2-Phenyl Moiety and Its Substitutions (e.g., Dimethoxy, Fluoro, Hydroxyl)

The substituent at the C-2 position of the benzimidazole ring is a key determinant of the compound's biological activity. The presence of a phenyl group at this position is a common feature in many biologically active benzimidazoles. researchgate.net The substitutions on this 2-phenyl ring can further modulate the pharmacological effects.

Research has shown that different functional groups on the 2-phenyl ring lead to varied antihypertensive outcomes. For instance, a study synthesized and tested 2-phenyl substituted benzimidazoles with different groups on the phenyl ring, such as a nitro group (2-(3-nitrophenyl)-1H-benzimidazole) and methoxy/hydroxyl groups (5-(1H-benzimidazol-2-yl)-2-methoxyphenol), both of which demonstrated antihypertensive activity. researchgate.net In another study on a novel fluorophenyl benzimidazole, the presence of the fluoro group was part of a molecule that showed significant blood pressure-lowering effects. nih.gov In anticancer research, various substitutions on the 2-phenyl ring led to compounds with potent activity against several human cancer cell lines, with a hydroxyl-substituted compound showing particularly high potency. researchgate.net

| Compound Series | C-2 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl Benzimidazoles | 3-Nitrophenyl | Antihypertensive | researchgate.net |

| 2-Phenyl Benzimidazoles | 4-Hydroxy-3-methoxyphenyl | Antihypertensive | researchgate.net |

| Fluorophenyl Benzimidazole | Fluorophenyl | Antihypertensive, Vasorelaxant | nih.gov |

| 5-Nitro Benzimidazoles | n-Butyl | High AT1 receptor affinity, Antihypertensive | ntnu.no |

| 6-Benzoxazole Benzimidazoles | n-Propyl | Higher AT1 receptor affinity than other alkyl groups | nih.gov |

Impact of 5,6-Dimethoxy Substitutions on Biological Efficacy

Substituents on the benzene (B151609) portion of the benzimidazole core, specifically at the 5- and 6-positions, significantly influence the molecule's biological efficacy. The discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12 sparked considerable interest in how substitutions at these positions affect biological function. nih.gov

The electronic properties of substituents at the 5- and 6-positions are critical. Electron-donating groups, such as the two methoxy groups in this compound, can modulate the electron density of the entire ring system. This can affect how the molecule binds to its biological target. In SAR studies of benzimidazoles as antifungal agents, the nature of the substituent at the 5-position was found to be a crucial factor. For instance, a hydrogen atom at the 5-position was found to be more beneficial for activity than an electron-withdrawing group like a sulfonic acid (-SO3H) or a carboxylic acid (-COOH) group. nih.gov

Applications in Materials Science and Chemical Engineering

Development of Benzimidazole-Based High-Performance Polymers

Polybenzimidazoles (PBIs) are a prominent class of high-performance polymers renowned for their exceptional thermal and chemical stability. wikipedia.orgmdpi.com These materials maintain their mechanical integrity at temperatures exceeding 500°C and are resistant to a wide range of chemicals, making them suitable for demanding applications in the aerospace, petrochemical, and electronics industries. wikipedia.orgmdpi.com The properties of PBIs can be tailored by modifying the monomer units used in their synthesis.

While direct polymerization of 5,6-dimethoxy-2-phenyl-1H-benzimidazole is not widely documented, research into structurally similar monomers provides significant insight into its potential. A study on polymers derived from 5,6-dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (MBIO), a closely related benzimidazolone monomer, highlights the benefits of the dimethoxy substitution. researchgate.net The incorporation of these methoxy (B1213986) groups into the polymer backbone enhances solubility in common aprotic polar solvents, which is a crucial advantage for processing and fabrication of materials like films and fibers. researchgate.net

Polymers synthesized with the MBIO monomer demonstrated remarkable thermal stability, with glass transition temperatures (Tg) reaching up to 305.1°C. researchgate.net Furthermore, these materials exhibited low dielectric constants and minimal water absorption, properties that are highly desirable for applications in the microelectronics industry to prevent signal crosstalk and ensure device stability under varying humidity conditions. researchgate.net

| Property | Value | Significance in Materials Science |

|---|---|---|

| Glass Transition Temperature (Tg) | Up to 305.1°C | Indicates exceptional thermal stability for use in high-temperature environments. |

| Dielectric Constant (κ) | 2.60 – 3.10 (at 1 MHz) | Low value is critical for microelectronic applications to insulate conductive paths and prevent signal interference. |

| Water Absorption | 0.22 – 0.58% | Minimal water uptake prevents device expansion/shrinkage and maintains material integrity. |

| Solubility | Soluble in aprotic polar solvents | Enhanced solubility facilitates easier processing and molding of the polymer into desired forms. |

Role as Building Blocks for Complex Organic Molecules

The benzimidazole (B57391) core is a versatile scaffold in organic synthesis, serving as a foundational unit for the construction of more complex molecules. The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. rsc.orgmdpi.comrjptonline.org In the case of this compound, this involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with benzaldehyde (B42025) or benzoic acid. This straightforward synthesis makes the core structure readily accessible for further functionalization.

The inherent reactivity of the benzimidazole ring system allows it to be used as a building block for larger, functional molecules. For instance, studies have shown that dimethoxyphenyl-benzimidazole units can be incorporated into more elaborate molecular architectures. One such example is 5-(4-Methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]benzimidazole, a complex molecule designed for specific biological interactions. nih.gov This demonstrates the principle of using a substituted benzimidazole as a key component that imparts specific properties to the final, larger structure. The presence of the dimethoxy-phenyl group can influence the molecule's conformation, solubility, and electronic properties, making it a valuable synthon in the design of functional organic materials and specialized chemical agents. nih.gov

Research into Optical and Electronic Properties

Benzimidazole derivatives are widely investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). alfa-chemistry.com Their rigid, aromatic structure provides good thermal stability, while their electron-deficient imidazole (B134444) ring facilitates effective electron transport. alfa-chemistry.com These characteristics make them excellent candidates for use as electron-transport materials, host materials, and blue light-emitting materials in optoelectronic devices. alfa-chemistry.comacs.org

The specific substituents on the benzimidazole core play a crucial role in tuning its optical and electronic properties. The phenyl group at the 2-position and the methoxy groups at the 5- and 6-positions of this compound are expected to significantly influence its photophysical behavior. Research on polymers incorporating the analogous 5,6-dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (MBIO) monomer revealed distinct fluorescent properties. Homopolymers based on this monomer emit blue light, with a maximum fluorescence emission wavelength of around 414 nm in an N-methyl-2-pyrrolidone solution. researchgate.net When cast into films, the emission shifts to approximately 530 nm. researchgate.net This fluorescence is a key property for applications in sensors and OLEDs.

Furthermore, substitutions on the benzimidazole ring are a known strategy for modifying electronic characteristics. For example, research into 4,7-dimethoxy substituted benzimidazoles has shown that these modifications can alter the electrochemical potential of the molecule, making them suitable for use as n-dopants in organic electron-transport materials. nih.gov This indicates that the dimethoxy substitution pattern is a viable method for tuning the electronic energy levels of benzimidazole compounds for specific semiconductor applications.

| Property | Observed Value / Characteristic | Potential Application |

|---|---|---|

| Fluorescence (in Solution) | λem ≈ 414 nm (Blue light) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Fluorescence (in Film) | λem ≈ 530 nm | Solid-State Lighting, Display Technologies |

| Dielectric Constant | Low (κ = 2.60 – 3.10) | Microelectronics, Insulating Layers |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies and Green Chemistry Advancement

The development of efficient and environmentally benign synthetic routes is a paramount goal in modern chemistry. For 5,6-dimethoxy-2-phenyl-1H-benzimidazole, future research is likely to focus on advancing beyond traditional condensation reactions, which often require harsh conditions and produce significant waste. The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole (B57391) derivatives, and this trend is expected to heavily influence the future production of this specific compound.

A comparative look at various synthetic approaches for related benzimidazole compounds highlights the potential for greener alternatives.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Strong acids (e.g., HCl) | Well-established | Harsh conditions, long reaction times, significant waste |

| Microwave Irradiation | Alumina, [BMIM]HSO4 | Rapid, high yields, energy efficient | Potential for localized overheating, specialized equipment |

| Ultrasonic Irradiation | TBAF in water | Mild conditions, chemoselective | Specialized equipment required |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Eco-friendly solvent, high yields | Potential for high viscosity, catalyst recovery can be challenging |

| Phosphoric Acid Catalysis | H3PO4 in methanol | Mild conditions, short reaction times | Catalyst removal may be required |

Integration of Advanced Computational Approaches in Drug Design and Discovery

The role of computational chemistry in drug discovery is rapidly expanding, offering powerful tools to predict molecular properties, elucidate mechanisms of action, and design novel therapeutic agents with enhanced efficacy and safety profiles. For this compound, the integration of advanced computational approaches is poised to accelerate its development as a potential drug candidate.

Future research will likely involve the use of sophisticated computational techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations to study the compound's interactions with biological targets at a highly detailed level. Molecular dynamics (MD) simulations will be instrumental in understanding the conformational changes and binding stability of the compound within protein active sites. nih.gov Furthermore, the application of artificial intelligence and machine learning algorithms to analyze large datasets of benzimidazole derivatives can help in identifying novel structure-activity relationships (SAR) and in the rational design of new analogs of this compound with improved pharmacological properties. sci-hub.se

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties through in silico methods will be a critical step in the early stages of drug development, helping to identify and mitigate potential liabilities before costly and time-consuming experimental studies are undertaken. sci-hub.se

Table 2: Key Computational Tools in Benzimidazole Drug Discovery

| Computational Tool | Application | Predicted Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Assessment of the stability of the compound within the active site of a target protein. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties. | Understanding of the compound's electronic properties and reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Prediction of the biological activity of novel derivatives. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early assessment of drug-likeness and potential safety issues. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While benzimidazole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, the full therapeutic potential of this compound remains to be unlocked. nih.gov Future research will focus on identifying novel biological targets and elucidating the precise molecular mechanisms through which this compound exerts its effects.

High-throughput screening (HTS) and phenotypic screening assays will be crucial in identifying new biological activities of this compound. The use of chemoproteomics and other target deconvolution techniques will then be employed to identify the specific protein targets responsible for the observed biological effects. A deeper understanding of the compound's mechanism of action will be essential for its optimization as a therapeutic agent and for the identification of potential biomarkers for patient stratification.

The structural similarity of benzimidazoles to purine (B94841) nucleobases suggests that they can interact with a wide range of biological macromolecules, and this versatility is a key driver for the continued exploration of their therapeutic applications. researchgate.net

Table 3: Potential Biological Targets for Benzimidazole Scaffolds

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Aurora kinases, Cyclin-dependent kinases | Cancer |

| G-protein coupled receptors (GPCRs) | Histamine H1 receptor, Angiotensin II receptor | Allergy, Hypertension |

| Enzymes | Topoisomerases, DNA gyrase | Cancer, Bacterial infections |

| Ion Channels | Calcium channels, Potassium channels | Cardiovascular diseases |

| Nuclear Receptors | Estrogen receptor, Androgen receptor | Cancer, Hormonal disorders |

Innovations in Materials Science Applications of Benzimidazole Scaffolds

Beyond their applications in medicine, benzimidazole scaffolds are finding increasing use in the field of materials science. The unique chemical and physical properties of these compounds, including their thermal stability, and ability to participate in hydrogen bonding and π-π stacking interactions, make them attractive building blocks for the development of novel functional materials. mdpi.com

Future research in this area will likely explore the incorporation of this compound into advanced polymers. For instance, polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. The introduction of the this compound moiety into PBI structures could lead to materials with tailored properties for applications in areas such as fuel cells, membranes for gas separation, and high-temperature adhesives.

Furthermore, the ability of the benzimidazole core to act as a ligand for metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials could have applications in catalysis, sensing, and gas storage. The specific electronic properties conferred by the dimethoxy and phenyl substituents on the this compound core could be exploited to create materials with unique optical or electronic properties.

Table 4: Potential Materials Science Applications of Benzimidazole Derivatives

| Application Area | Material Type | Key Properties of Benzimidazole Scaffold |

|---|---|---|

| High-Performance Polymers | Polybenzimidazoles (PBIs) | High thermal stability, chemical resistance, mechanical strength. |

| Fuel Cell Membranes | Proton-conducting polymers | Ability to form hydrogen bond networks for proton transport. |

| Gas Separation Membranes | Polymers with tailored porosity | Control over intermolecular interactions to influence gas permeability and selectivity. |

| Catalysis | Metal-Organic Frameworks (MOFs) | Coordination to metal centers to create active catalytic sites. |

| Sensing | Fluorescent polymers, MOFs | Changes in fluorescence or other properties upon binding to analytes. |

Q & A

Basic: What are the common synthetic routes for 5,6-dimethoxy-2-phenyl-1H-benzimidazole?

Answer:

The synthesis typically involves condensation of substituted o-phenylenediamines with carbonyl-containing reagents. For example:

- Step 1: React 4,5-dimethoxy-o-phenylenediamine with formic acid or trimethyl orthoformate under reflux to form the benzimidazole core .

- Step 2: Introduce the phenyl group at the 2-position via nucleophilic substitution or cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling can attach aryl boronic acids to the benzimidazole scaffold .

- Purification: Recrystallization from ethanol or column chromatography is commonly employed to isolate the final product .

Advanced: How can synthesis be optimized to minimize by-products like regioisomers or incomplete substitutions?

Answer:

- Regioselectivity: Use directing groups (e.g., methoxy substituents) to control the position of electrophilic substitution. Computational modeling (DFT) can predict reactive sites .

- Catalytic Systems: Microwave-assisted synthesis with Pd(OAc)₂ and trimethylsilyl-substituted ligands enhances reaction efficiency and reduces side reactions .

- Monitoring: Real-time HPLC or TLC analysis during synthesis helps identify intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for benzimidazole, C-O-C stretches for methoxy groups) .

- NMR:

- X-ray Crystallography: Resolves crystal packing and confirms planarity of the benzimidazole core .

Advanced: How should researchers interpret discrepancies in NMR spectral data for derivatives?

Answer:

- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Refer to databases (e.g., SDBS) for solvent-specific benchmarks .

- Tautomerism: Benzimidazoles exhibit prototropic tautomerism (1H vs. 3H forms), which can split signals. Use variable-temperature NMR to study equilibrium .

- Dynamic Effects: Rotameric barriers in substituents (e.g., methoxy groups) may broaden signals. Apply 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Basic: What biological activities are associated with this compound derivatives?

Answer:

- Anthelmintic Activity: Structural analogs (e.g., albendazole) inhibit tubulin polymerization in parasites .

- Antiviral Potential: Derivatives with electron-withdrawing substituents (e.g., Cl, F) show activity against RNA viruses .

- Anticancer Properties: Substitution at the 2-phenyl group with heterocycles (e.g., thiazole) enhances topoisomerase inhibition .

Advanced: How can researchers design derivatives for targeting specific enzymes (e.g., kinases or viral proteases)?

Answer:

- Molecular Docking: Use software (AutoDock, Schrödinger) to predict binding poses of 2-phenyl substituents in enzyme active sites .

- Bioisosteric Replacement: Replace methoxy groups with trifluoromethoxy or sulfonamide groups to modulate lipophilicity and binding affinity .

- SAR Studies: Systematically vary substituents and correlate with IC₅₀ values. For example, bulkier groups at the 6-position improve selectivity for kinase targets .

Basic: What analytical methods ensure purity and quality of the compound in preclinical studies?

Answer:

- UV Spectroscopy: Quantify purity via λ_max (typically ~280 nm for benzimidazoles) using Beer-Lambert law .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. Validate methods per ICH guidelines .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can contradictions in pharmacological data across studies be resolved?

Answer:

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell lines, assay conditions) .

- Dose-Response Curves: Re-evaluate EC₅₀ values under standardized protocols. Inconsistent solubility (e.g., DMSO vs. saline) often skews results .

- Orthogonal Assays: Validate findings with alternate methods (e.g., Western blot for protein targets alongside cell viability assays) .

Advanced: What role do substituents play in modulating the compound’s biological activity (SAR)?

Answer:

- Electron-Donating Groups (e.g., methoxy): Enhance π-π stacking with aromatic residues in enzyme pockets but may reduce metabolic stability .

- Halogen Substituents (e.g., Cl, F): Improve membrane permeability and resistance to enzymatic degradation .

- Heterocyclic Appendages (e.g., triazole): Introduce hydrogen-bonding interactions, critical for antiviral activity .

Basic: What are the catalytic applications of benzimidazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.